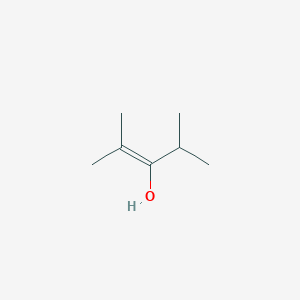
2-Penten-3-ol, 2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Penten-3-ol, 2,4-dimethyl- is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a pentene backbone with two methyl groups at the 2nd and 4th positions
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 2-Penten-3-ol, 2,4-dimethyl- involves the Grignard reaction. This process typically starts with the reaction of an alkyl or aryl magnesium halide (Grignard reagent) with an aldehyde or ketone. For instance, the reaction of 2,4-dimethyl-2-pentene with formaldehyde followed by hydrolysis can yield the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 2,4-dimethyl-1-pentene. This two-step process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base to form the alcohol.
Industrial Production Methods: Industrial production of 2-Penten-3-ol, 2,4-dimethyl- may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and efficiency. These methods are scaled up using industrial reactors and continuous flow systems to meet commercial demand.
Types of Reactions:
Oxidation: 2-Penten-3-ol, 2,4-dimethyl- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
2-Penten-3-ol, 2,4-dimethyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Penten-3-ol, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its effects in biological systems may be mediated through interactions with enzymes and receptors, influencing metabolic and signaling pathways.
Comparaison Avec Des Composés Similaires
- 2,3-Dimethyl-2-butanol
- 2,4-Dimethyl-3-pentanol
- 2,4-Dimethyl-1-pentanol
Comparison: 2-Penten-3-ol, 2,4-dimethyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
113249-34-6 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
2,4-dimethylpent-2-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5,8H,1-4H3 |
Clé InChI |
ARVPHQHUOXENAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



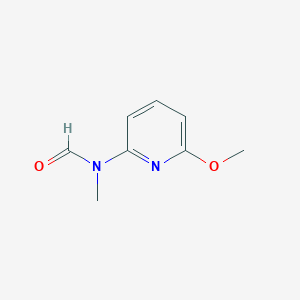
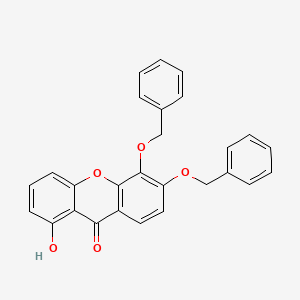


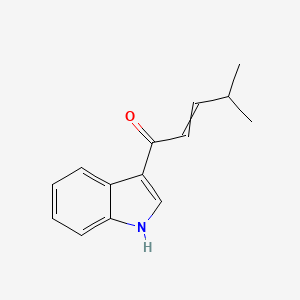

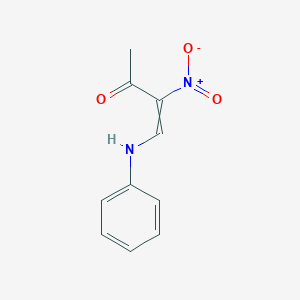
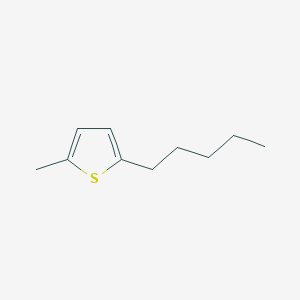
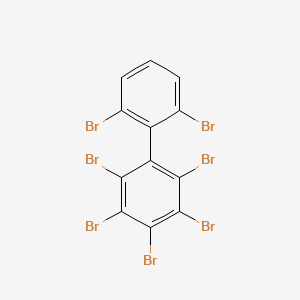
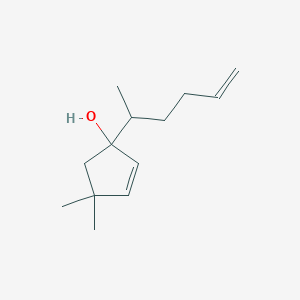
![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
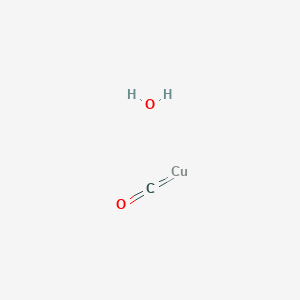
![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
